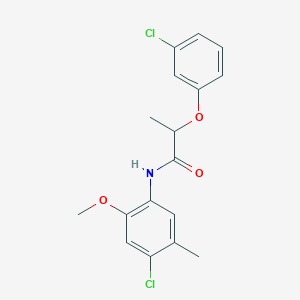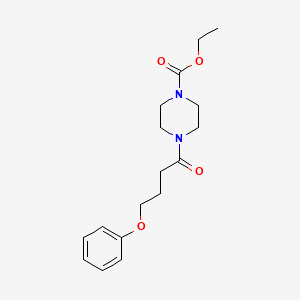![molecular formula C19H30N2O5 B4073907 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate
Vue d'ensemble
Description
1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method, and it has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The specific mechanism of action of 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate is not fully understood. However, it has been found to interact with certain receptors in the body, including serotonin receptors. This interaction may be responsible for some of the compound's effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have effects on cell proliferation and apoptosis, as well as on the release of certain neurotransmitters in the brain. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate in lab experiments is its unique chemical structure, which may allow for the development of new drugs or the investigation of new mechanisms of action. However, one limitation is that the compound is still relatively new, and its effects and mechanisms of action are not fully understood.
Orientations Futures
There are several future directions for research on 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate. One potential direction is the development of new drugs based on the compound's unique structure and activity. Additionally, further investigation of the compound's effects on the central nervous system and on cancer cells may lead to new treatments for these conditions. Finally, more research is needed to fully understand the compound's mechanisms of action and to identify any potential side effects or limitations.
Applications De Recherche Scientifique
1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate has been found to have potential applications in scientific research. It has been used as a ligand in the development of new drugs, and it has been found to have activity against certain types of cancer cells. Additionally, it has been used in studies of the central nervous system and as a tool for investigating the mechanisms of certain diseases.
Propriétés
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.C2H2O4/c1-17(2,3)15-7-4-5-8-16(15)20-14-6-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h4-5,7-8,18H,6,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBYWXBOLOUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)

![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)


![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4073872.png)


![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)

![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)
![(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone](/img/structure/B4073919.png)
